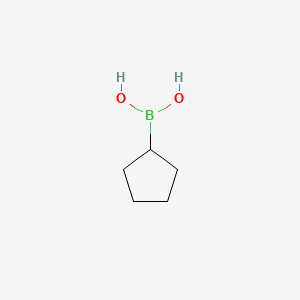
Ácido ciclopentilborónico
Descripción general
Descripción
Cyclopentylboronic acid is an organoboron compound with the chemical formula C5H11BO2. It is characterized by the presence of a cyclopentyl group attached to a boronic acid moiety. This compound is a white to light yellow solid and is known for its applications in organic synthesis, particularly in cross-coupling reactions.
Aplicaciones Científicas De Investigación
Cyclopentylboronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It can be used as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and advanced materials.
Mecanismo De Acción
Target of Action
Cyclopentylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in cross-coupling reactions with quinones or aromatic amines, arylation and alkylation of diphenylisoxazole, and Ruphos-mediated Suzuki cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the cyclopentylboronic acid molecule transfers a formally nucleophilic organic group to a metal, such as palladium . This interaction results in the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .
Biochemical Pathways
Cyclopentylboronic acid plays a crucial role in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The primary result of cyclopentylboronic acid’s action is the formation of new carbon-carbon bonds. This makes it a valuable tool in organic synthesis, enabling the construction of complex organic molecules from simpler precursors .
Action Environment
The efficacy and stability of cyclopentylboronic acid can be influenced by various environmental factors. For instance, the rate of release of the active boronic acid can affect the partitioning between cross-coupling and oxidative homo-coupling . Additionally, the concentration of boronic acid can impact the rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Análisis Bioquímico
Biochemical Properties
Cyclopentylboronic acid is known to participate in various biochemical reactions. It has been reported to participate in cross-coupling reactions with quinones or aromatic amines, arylation and alkylation of diphenylisoxazole, and Ruphos-mediated Suzuki cross-coupling reactions
Molecular Mechanism
It is known to participate in Suzuki–Miyaura cross-coupling reactions, a type of carbon-carbon bond-forming reaction
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of cyclopentene with borane, followed by oxidation. The reaction typically proceeds as follows:
Hydroboration: Cyclopentene reacts with borane (BH3) to form cyclopentylborane.
Oxidation: The cyclopentylborane is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield cyclopentylboronic acid.
Industrial Production Methods: Industrial production of cyclopentylboronic acid often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between cyclopentylboronic acid and an aryl or vinyl halide. The reaction typically occurs under basic conditions and forms a carbon-carbon bond.
Oxidation: Cyclopentylboronic acid can be oxidized to form cyclopentanol.
Substitution: It can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Hydrogen peroxide and a base (e.g., sodium hydroxide).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Cyclopentyl-substituted aromatic or vinyl compounds.
Oxidation: Cyclopentanol.
Substitution: Cyclopentyl derivatives.
Comparación Con Compuestos Similares
Cyclopentylboronic acid can be compared with other boronic acids, such as:
- Cyclobutylboronic acid
- Cyclohexylboronic acid
- Cyclopropylboronic acid
Uniqueness: Cyclopentylboronic acid is unique due to its specific ring size and stability. It offers distinct reactivity and selectivity in cross-coupling reactions compared to other boronic acids. For example, cyclobutylboronic acid is less stable and more prone to decomposition, while cyclohexylboronic acid has different steric and electronic properties.
Propiedades
IUPAC Name |
cyclopentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c7-6(8)5-3-1-2-4-5/h5,7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTDFSNKIMAQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCC1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370218 | |
| Record name | Cyclopentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63076-51-7 | |
| Record name | Cyclopentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


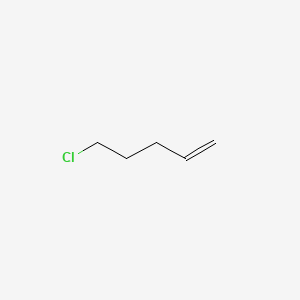
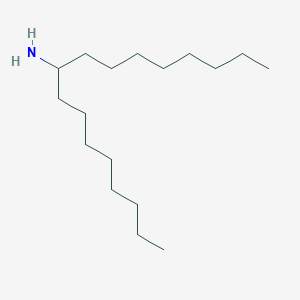
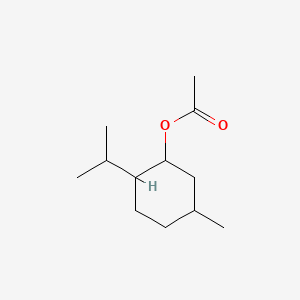
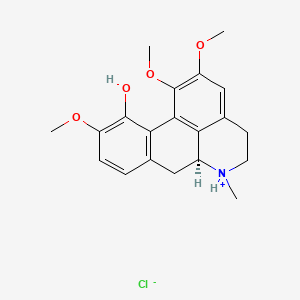


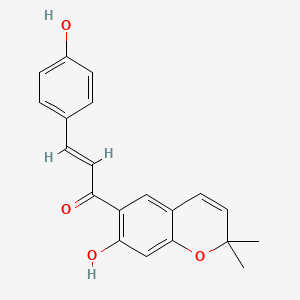
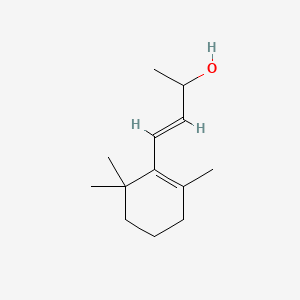
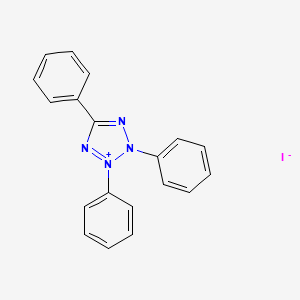
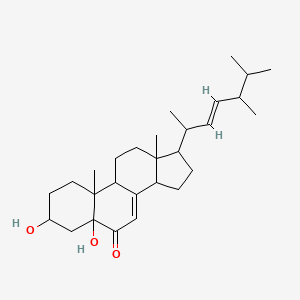
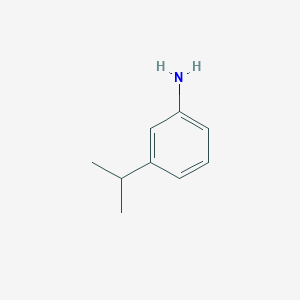
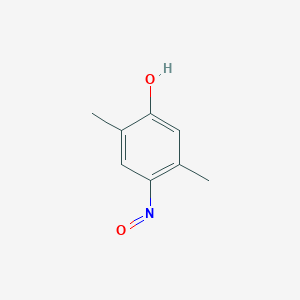
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)

